molecular formula C8H13BrO B2624094 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2416231-11-1

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane

Cat. No.: B2624094
CAS No.: 2416231-11-1
M. Wt: 205.095
InChI Key: YNOHNVMVPLCTQI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a seven-membered bicyclo[2.2.1]heptane scaffold with an oxygen atom at the 2-position, a methyl group at the 1-position, and a bromomethyl substituent at the 4-position. This structure combines rigidity from the bicyclic framework with reactivity from the bromomethyl group, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cycloaddition or functionalization strategies, as seen in related bicyclo[2.2.1]heptane derivatives .

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)6-10-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOHNVMVPLCTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in forming the bicyclic structure. The reaction conditions often include the use of a catalyst, such as platinum (II) or gold (I), to facilitate the cycloisomerization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides stability and rigidity to the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound’s structural analogs differ in substituents, bridgehead functionalization, or ring size, leading to distinct chemical and biological properties. Key comparisons include:

Compound Molecular Formula Molecular Weight Key Features Applications
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane C₈H₁₁BrO 203.08 Bromomethyl group at C4; methyl at C1; oxygen at C2 Pharmaceutical intermediates
4-(Bromomethyl)-1-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane C₈H₁₁BrF₂O 241.08 Difluoromethyl substituent at C1 enhances lipophilicity Fluorinated drug candidates
2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane C₁₀H₁₇Br 217.15 Bromine at C2; three methyl groups; no oxygen heteroatom Chiral building blocks
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane C₆H₉BrO 177.04 Smaller bicyclo[2.1.1]hexane scaffold; reduced steric hindrance Polymer precursors

Key Observations :

  • Oxygen Heteroatom: The presence of an oxygen atom in the 2-oxabicyclo framework increases polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs like 2-bromo-1,7,7-trimethylbicyclo[2.2.1]heptane .
  • Ring Size : The bicyclo[2.1.1]hexane analog has a smaller scaffold, leading to lower molecular weight and altered reactivity, favoring polymer synthesis .

Biological Activity

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane is a bicyclic organic compound characterized by a bromomethyl group attached to a bicyclo[2.2.1]heptane skeleton. Its unique structure contributes to its versatility in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C8H13BrO
  • Molecular Weight : 205 Da
  • CAS Number : 2416231-11-1

Physical Properties

PropertyValue
LogP1.84
Heavy Atoms Count10
Rotatable Bonds Count1
Number of Rings2
Polar Surface Area (Å)9
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions due to the presence of the bromomethyl group. This reactivity allows it to interact with various biological targets, potentially leading to therapeutic effects.

Key Mechanisms:

  • Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles such as amines or thiols, forming new derivatives that may exhibit different biological properties.
  • Oxidation and Reduction Reactions : The compound can be oxidized or reduced to introduce functional groups that enhance its biological activity.

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting G protein-coupled receptors (GPCRs). Research has shown that derivatives of this compound can modulate GPCR activity, which is crucial for many physiological processes.

Case Studies:

  • Ligand Development for GPCRs : A study demonstrated the use of functionalized congeners derived from bicyclic compounds to design ligands that effectively bind to GPCRs, enhancing their pharmacological profiles .
  • Anticancer Activity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
  • Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, suggesting their utility in treating infections resistant to conventional antibiotics.

Synthesis and Derivatives

The synthesis of this compound typically involves Diels-Alder reactions with furans and olefinic dienophiles under controlled conditions to ensure high yield and purity . Various derivatives have been synthesized through substitution reactions, leading to compounds with enhanced biological activities.

Comparative Analysis with Similar Compounds

A comparative analysis with similar bicyclic compounds reveals that the unique combination of the bromomethyl group and the bicyclic structure imparts distinct reactivity profiles:

Compound NameKey FeaturesBiological Activity
1-(Bromomethyl)bicyclo[2.2.1]heptaneSimilar structure, different functional groupsModerate GPCR modulation
Bicyclo[4.1.0]heptenesDifferent ring structureLimited biological activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.1]heptane?

  • Methodological Answer : The compound is typically synthesized via bromination of a norbornane derivative. For example, N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) can brominate the methyl group in a bicyclic precursor. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products like over-bromination. Purification via column chromatography using a hexane/ethyl acetate gradient is recommended to isolate the product .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bicyclic framework and bromomethyl group. For example, the bromomethyl proton typically appears as a triplet (~δ 3.5–4.0 ppm) due to coupling with adjacent protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak (expected m/z ≈ 241.08 for C8H11BrF2O\text{C}_8\text{H}_{11}\text{BrF}_2\text{O}) .
  • Elemental Analysis : Validate Br content via combustion analysis or X-ray fluorescence (XRF).

Q. What are the key challenges in purifying this compound?

  • Methodological Answer : Due to its bicyclic structure, the compound may co-elute with unreacted starting materials or diastereomers. Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve stereoisomers. Alternatively, fractional crystallization in ethanol/water mixtures can improve purity .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the bromomethyl group in substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitution (SN_\text{N}2) reactions. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies to predict reaction feasibility .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to evaluate solvent polarity’s impact on leaving-group ability. Polar aprotic solvents (e.g., DMF) typically enhance substitution rates .

Q. How can stereochemical integrity be maintained during functionalization of the bicyclic framework?

  • Methodological Answer :

  • Steric Control : Use bulky bases (e.g., LDA) or chiral catalysts (e.g., Cinchona alkaloids) to direct nucleophilic attack to the less hindered exo position.
  • NMR Analysis : Assign endo/exo configurations using 1H^1H-NMR coupling constants (e.g., JJ-values >10 Hz indicate axial protons in endo configurations) .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Studies : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293, HeLa) to differentiate cytotoxic vs. cytostatic effects.
  • Metabolic Stability : Use LC-MS/MS to monitor in vitro metabolism (e.g., liver microsomes) and identify reactive intermediates that may skew activity data .

Q. How can reaction conditions be optimized to suppress competing elimination pathways during substitution?

  • Methodological Answer :

  • Temperature Control : Lower reaction temperatures (e.g., 0–5°C) slow elimination.
  • Base Selection : Use mild bases (e.g., K2_2CO3_3) instead of strong bases (e.g., NaOH) to minimize β-hydride elimination.
  • Additives : Add crown ethers (e.g., 18-crown-6) to stabilize transition states and enhance nucleophilicity .

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